5-Bromobenzofuran-2-carboxamide
Overview
Description
5-Bromobenzofuran-2-carboxamide is a compound that is part of the benzofuran family, which is known for its biological importance. The benzofuran ring system is a fused ring structure that consists of a benzene ring fused to a furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and a carboxamide group at the 2-position distinguishes this compound and can potentially affect its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related benzofuran compounds involves several steps, starting with the formation of the benzofuran ring. For instance, 5-bromobenzofuran-2-carbonyl azide, a related compound, is synthesized by reacting bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate. This ester is then converted into a hydrazide, followed by transformation into the azide, and finally into 5-bromobenzofuran-2-carboxamide derivatives such as aryl ureas and carbamates . Although the synthesis of 5-Bromobenzofuran-2-carboxamide itself is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving bromination, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction studies provide detailed insights into the crystal structure, including bond lengths and angles. For example, a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, crystallizes in the triclinic system and features intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for understanding the reactivity and interaction of 5-Bromobenzofuran-2-carboxamide with other molecules.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling and conversion into other heterocycles . The presence of the bromine atom makes the 5-bromobenzofuran derivatives suitable for further functionalization through nucleophilic substitution or coupling reactions. The carboxamide group can also participate in chemical reactions, potentially leading to the formation of amides, esters, or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromobenzofuran-2-carboxamide would be influenced by its molecular structure. The bromine atom contributes to the compound's density and molar mass, while the carboxamide group could affect its solubility in various solvents. The compound's melting point, boiling point, and stability can be inferred from related benzofuran compounds. For instance, the crystal packing and hydrogen bonding patterns observed in similar structures suggest that 5-Bromobenzofuran-2-carboxamide may have a relatively high melting point and may form stable crystals .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Triazoles : 5-Bromobenzofuran-2-carboxamide is utilized in synthesizing a series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing significant antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Antimicrobial Activities
- Benzofuran-Oxadiazole Hybrids : The compound serves as an intermediate in creating benzofuran-oxadiazole hybrids, which are synthesized and characterized for their antimicrobial activity (Sanjeeva, Rao, Prasad, & Ramana, 2021).
- Antibacterial Agents : Derivatives of 5-Bromobenzofuran-2-carboxamide, specifically 5-bromoindole-2-carboxamides, have been synthesized and evaluated for their high antibacterial activity against various Gram-negative bacteria (Mane, Patil, Biradar, & Khade, 2018).
Chemical Synthesis and Optimization
- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives : The compound is used in the synthesis of 2-amino-5-carboxamide thiazole derivatives, showing potential as an orally bioavailable drug (Kim, Kwon, Han, & Gong, 2019).
- Synthesis of Novel Carboxamides : A novel synthetic route involving 5-Bromobenzofuran-2-carboxamide is described for the synthesis of vilazodone, a medication used for the treatment of major depressive disorder (Hu & Su, 2020).
Medicinal Chemistry
- 5-HT3 Receptor Antagonists : It's used in the development of 2-substituted benzoxazole carboxamides as potent 5-HT3 receptor antagonists with potential utility for the treatment of diseases related to 5-HT3 receptor function (Yang et al., 2010).
Drug Development
- Development of Antimalarials : Bromo-benzothiophene carboxamide derivatives, related to the chemical structure of 5-Bromobenzofuran-2-carboxamide, have shown potential as potent inhibitors of Plasmodium asexual blood-stages, suggesting promise in antimalarial drug development (Banerjee, Kapoor, Surolia, & Surolia, 2011).
properties
IUPAC Name |
5-bromo-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHEOKELADMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368838 | |
Record name | 5-Bromobenzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzofuran-2-carboxamide | |
CAS RN |
35351-21-4 | |
Record name | 5-Bromo-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35351-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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